4-(1,2,3-噻二唑-4-基)苯基 4-甲氧基苯磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

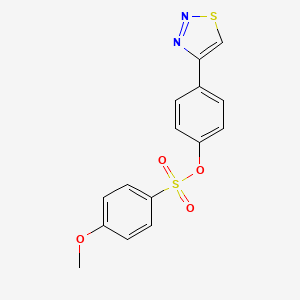

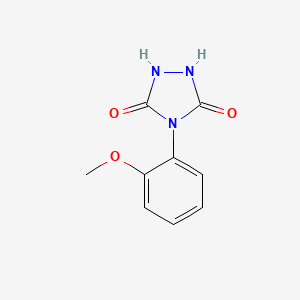

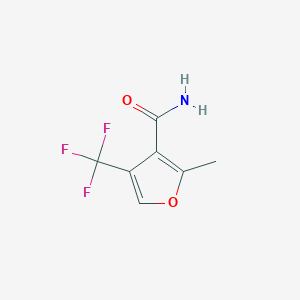

“4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate” is a chemical compound that contains a thiadiazole ring. Thiadiazole is a type of heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains phenyl and methoxybenzenesulfonate groups .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenol involves nitration with nitric acid in acetic acid . The formation of the 4-nitro isomer can be explained by the transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazol ring, which exhibits electron-accepting properties .Molecular Structure Analysis

The molecular structure of “4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate” can be analyzed using various techniques such as X-ray crystallography , NMR spectroscopy , and IR spectroscopy . The compound’s empirical formula is C16H12N2O3S .科学研究应用

光动力治疗应用

Pişkin、Canpolat 和 Öztürk (2020) 的一项研究引入了用含有席夫碱的苯磺酰胺基团取代的新型锌酞菁衍生物,显示出高单线态氧量子产率。这些化合物由于其显着的光物理和光化学性质,例如良好的荧光、高单线态氧量子产率和适当的光降解量子产率,展示了在癌症治疗光动力治疗中的应用前景,这些性质对于 II 型光动力机制至关重要 (Pişkin、Canpolat 和 Öztürk,2020)。

抗菌和抗增殖特性

Gür 等人 (2020) 合成了衍生自 5-取代-1,3,4-噻二唑-2-胺的席夫碱,以研究它们的生物活性。这些化合物对氧化损伤表现出高 DNA 保护能力,并对表皮葡萄球菌表现出很强的抗菌活性。特别是,一种化合物对癌细胞系表现出显着的细胞毒性,突出了与化疗药物一起使用以增强抗癌治疗并降低细胞毒性的潜力 (Gür 等,2020)。

新型化合物的合成

Abdelhamid、Ismail 和 Abdel-Aziem (2008) 对含有苯并酮部分的 1,3,4-噻二唑的合成进行了研究,揭示了合成具有不同生物活性的多种化合物的潜力。他们的工作强调了 1,3,4-噻二唑衍生物在合成新分子以进行进一步药理学评估中的重要性 (Abdelhamid、Ismail 和 Abdel-Aziem,2008)。

抗癌剂开发

Tsai 等人 (2016) 合成了氨基噻唑-芍药酚衍生物,并评估了它们对各种癌细胞系的抗癌作用。一种衍生物对人胃腺癌和结直肠腺癌细胞表现出有效的抑制活性,表明这些化合物有望成为开发新的抗癌剂的先导化合物 (Tsai 等,2016)。

未来方向

The future directions for research on “4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate” could include further studies on its synthesis, reactivity, and potential applications. For instance, donor-acceptor-donor structures with 2,1,3-benzothiadiazole as an internal acceptor have been investigated for various photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light emitting diodes (OLEDs) .

作用机制

Target of Action

Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been found to disrupt processes related to dna replication

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can inhibit replication of both bacterial and cancer cells . This suggests that the compound may interact with its targets in a way that disrupts normal cell replication processes.

Biochemical Pathways

Related compounds have been found to exhibit anti-inflammatory properties , suggesting that the compound may affect inflammatory pathways.

Result of Action

Related compounds have been found to exhibit antibacterial, antifungal, and antiviral activity , suggesting that the compound may have similar effects.

Action Environment

It’s known that the 1,2,3-thiadiazole ring is sensitive to the action of bases , suggesting that the compound’s action may be influenced by the pH of its environment.

属性

IUPAC Name |

[4-(thiadiazol-4-yl)phenyl] 4-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S2/c1-20-12-6-8-14(9-7-12)23(18,19)21-13-4-2-11(3-5-13)15-10-22-17-16-15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGBGCKKQQGHAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CSN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzenesulfonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol](/img/structure/B2894663.png)

![Methyl 2-[[4-(4-methoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2894667.png)

![N-(2,5-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2894671.png)

![2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid;hydrochloride](/img/structure/B2894675.png)

![N-[6-({[(3-methoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2894683.png)

![3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole hydrobromide](/img/structure/B2894686.png)